

An In-depth Technical Guide to the Chemical Properties of Chlorophenol Red

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Compound of Interest

Compound Name: Chlorophenol red

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Introduction

Chlorophenol red (CPR), systematically named 3',3''-dichlorophenolsulfonphthalein, is a sulfonephthalein dye widely utilized as a pH indicator. Its distinct and sharp color transition in the near-neutral pH range makes it an invaluable tool in various analytical and biological applications. This technical guide provides a comprehensive overview of the chemical properties of **chlorophenol red**, including detailed experimental protocols for their determination and a summary of its quantitative characteristics.

Chemical and Physical Properties

Chlorophenol red is a crystalline solid, appearing as a reddish-brown to green or brown powder.^[1] It is sparingly soluble in water but soluble in ethanol.^{[1][2]} The molecule's structure, featuring two chlorinated phenol rings attached to a sulfonphthalein core, is responsible for its pH-indicating properties.

Quantitative Data Summary

The key chemical and physical properties of **chlorophenol red** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₉ H ₁₂ Cl ₂ O ₅ S	[2][3]
Molar Mass	423.27 g/mol	[2]
Melting Point	261 °C	[2][3]
pKa	6.0 (at 25 °C)	[1][2]
pH Transition Range	4.8 - 6.8	[1][4]
Color Change	Yellow to Violet/Red	[1][3][4]
λ _{max} (acidic form)	~433 nm	
λ _{max} (basic form)	572 nm	[2][3]
Molar Absorptivity (ε) at λ _{max} (in 0.1 M NaOH)	≥45,000 L·mol ⁻¹ ·cm ⁻¹ at 573- 579 nm	[2][5]
Solubility	Sparingly soluble in water; Soluble in ethanol	[1][2]

pH Indicator Mechanism

The color change of **chlorophenol red** is a result of a pH-dependent structural rearrangement. In acidic solutions, the molecule exists predominantly in its lactone form, which is yellow. As the pH increases, the lactone ring opens, and the molecule undergoes deprotonation to form a quinonoid structure, which is violet or red. This transformation is a reversible equilibrium.

The dissociation of the hydroxyl groups on the phenol rings is the key to this color change.[3] The equilibrium between the acidic (yellow) and basic (violet/red) forms is what allows for the determination of pH.

Figure 1: pH-Dependent Equilibrium of **Chlorophenol Red**

Experimental Protocols

The following sections detail the methodologies for determining the key chemical properties of **chlorophenol red**.

Synthesis of Chlorophenol Red

While detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be inferred from related compounds. A common method for producing sulfonephthalein dyes involves the condensation of a substituted phenol with a sulfonic anhydride. For **chlorophenol red**, this would likely involve the reaction of 2-chlorophenol with 2-sulfobenzoic acid anhydride.

Materials:

- 2-Chlorophenol
- 2-Sulfobenzoic acid anhydride (saccharin)
- Concentrated sulfuric acid (catalyst)
- Glacial acetic acid (for purification)

Procedure:

- A mixture of 2-chlorophenol and 2-sulfobenzoic acid anhydride is heated in the presence of a catalytic amount of concentrated sulfuric acid.
- The reaction mixture is heated until the condensation reaction is complete, typically indicated by a color change.
- The crude product is then cooled and poured into water to precipitate the solid dye.
- The precipitate is filtered, washed, and then purified by recrystallization from glacial acetic acid.^[1]

Determination of pKa via Spectrophotometry

The pKa of **chlorophenol red** can be accurately determined using spectrophotometry by measuring the absorbance of the indicator in solutions of varying pH.

Materials:

- **Chlorophenol red** stock solution (in ethanol)
- Buffer solutions of known pH (ranging from pH 4 to 8)
- 0.1 M HCl solution
- 0.1 M NaOH solution
- UV-Vis Spectrophotometer
- pH meter

Procedure:

- Preparation of Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of **chlorophenol red** (e.g., from pH 4.0 to 8.0 in 0.5 pH unit increments).
- Determination of λ_{max} :
 - Prepare a highly acidic solution of **chlorophenol red** by adding a small aliquot of the stock solution to 0.1 M HCl. Record the UV-Vis spectrum to determine the λ_{max} of the acidic form.
 - Prepare a highly basic solution by adding a small aliquot of the stock solution to 0.1 M NaOH. Record the UV-Vis spectrum to determine the λ_{max} of the basic form.
- Absorbance Measurements:
 - Add a constant, known amount of the **chlorophenol red** stock solution to each of the buffer solutions.
 - Measure the absorbance of each solution at the λ_{max} of the basic form.
- Calculation of pKa:
 - The pKa is calculated using the Henderson-Hasselbalch equation: $\text{pKa} = \text{pH} + \log\left(\frac{[A_{\text{b}} - A]}{[A - A_{\text{a}}]}\right)$ where:

- A is the absorbance of the indicator in a given buffer solution.
- A_a is the absorbance of the indicator in the highly acidic solution.
- A_b is the absorbance of the indicator in the highly basic solution.
- Plot pH versus $\log\left(\frac{[A_b - A]}{[A - A_a]}\right)$. The pK_a is the pH at which the log term is zero.

Determination of Molar Absorptivity

The molar absorptivity (ϵ) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law.

Materials:

- **Chlorophenol red**
- 0.1 M NaOH solution
- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer

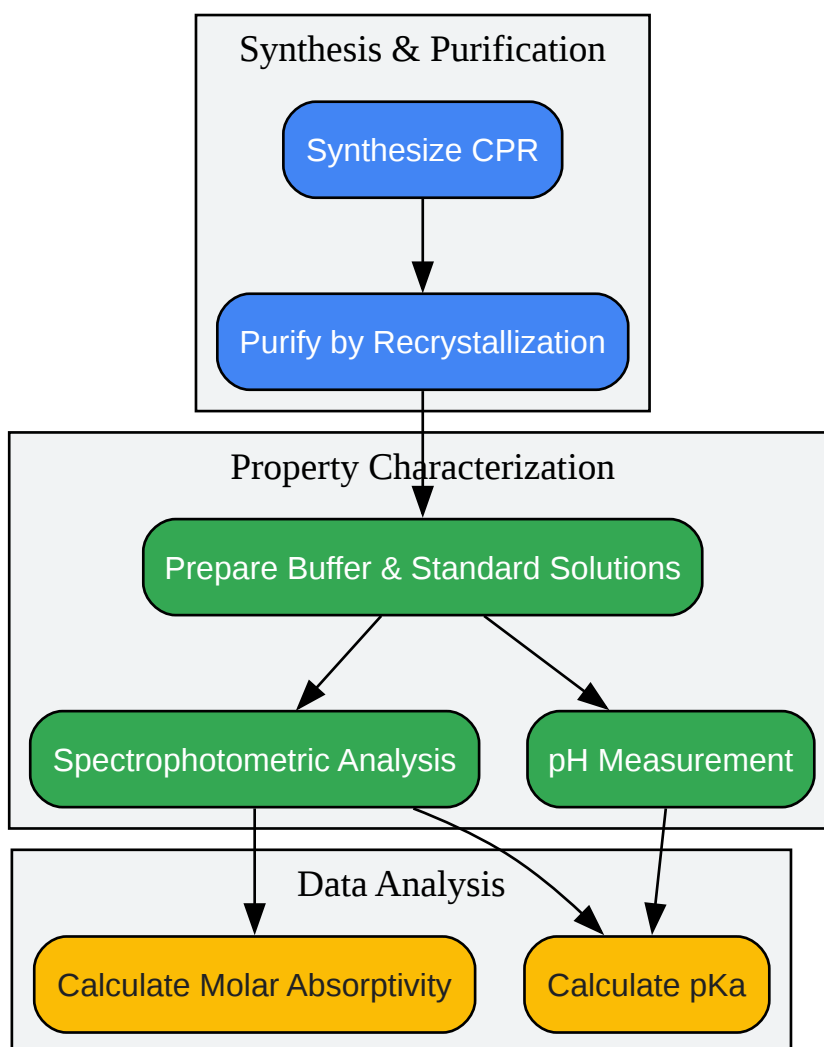
Procedure:

- Preparation of Standard Solutions:
 - Accurately weigh a sample of pure **chlorophenol red** and dissolve it in a known volume of 0.1 M NaOH to prepare a stock solution of known concentration.
 - Prepare a series of dilutions from the stock solution with known concentrations.
- Absorbance Measurements:
 - Measure the absorbance of each standard solution at the λ_{max} of the basic form of **chlorophenol red** (approximately 572 nm).
- Calculation of Molar Absorptivity:

- According to the Beer-Lambert law, $A = \epsilon bc$, where:
 - A is the absorbance.
 - ϵ is the molar absorptivity.
 - b is the path length of the cuvette (typically 1 cm).
 - c is the concentration of the solution.
- Plot a graph of absorbance versus concentration. The slope of the resulting line will be equal to the molar absorptivity (assuming a path length of 1 cm).

Workflow for Property Determination

The logical flow for the experimental determination of the chemical properties of **chlorophenol red** can be visualized as follows:



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